molecular formula C13H17N5 B3001473 5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034381-88-7

5-((1H-imidazol-4-yl)methyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B3001473
CAS RN: 2034381-88-7
M. Wt: 243.314
InChI Key: DGZPWLYNNKRZGX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antimicrobial Activity

Imidazole-containing compounds exhibit promising antimicrobial properties. Researchers have investigated the antibacterial, antifungal, and antiparasitic effects of derivatives with a 1,3-diazole ring. These compounds may serve as potential agents against infectious diseases, including bacterial and fungal infections .

Anti-Inflammatory Potential

The imidazole core has been associated with anti-inflammatory effects. Scientists explore derivatives of 1,3-diazole for their ability to modulate inflammatory pathways. These compounds could contribute to the development of novel anti-inflammatory drugs .

Anticancer Research

While specific studies on our compound are limited, imidazole derivatives have shown antitumor activity. Researchers investigate their impact on cancer cell lines, tumor growth inhibition, and potential mechanisms of action. Further exploration of our compound’s cytotoxicity and selectivity is warranted .

Neuroprotective Effects

Imidazole-based molecules have been studied for their neuroprotective properties. These compounds may play a role in preventing neuronal damage, reducing oxidative stress, and enhancing cognitive function. Our compound’s potential in neurodegenerative diseases merits investigation .

Antiparasitic Applications

Imidazole-containing compounds have demonstrated activity against parasites. Researchers have explored their efficacy in treating protozoan infections, such as giardiasis and trichomoniasis. Investigating our compound’s antiparasitic potential could yield valuable insights .

Kinase Inhibition

Although not extensively studied, imidazole derivatives have been evaluated as kinase inhibitors. These compounds may target specific kinases involved in signaling pathways, including those related to cancer and inflammation. Our compound’s kinase inhibitory activity warrants further exploration .

Safety and Hazards

As with any chemical, safety precautions should be taken when handling imidazole and its derivatives. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contacting with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . Therefore, the future research directions could include the development of new drugs that overcome the AMR problems .

properties

IUPAC Name

2-cyclopropyl-5-(1H-imidazol-5-ylmethyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5/c1-2-10(1)13-5-12-8-17(3-4-18(12)16-13)7-11-6-14-9-15-11/h5-6,9-10H,1-4,7-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZPWLYNNKRZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)CC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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